2-Bromo-3-hydroxy-3-phenylpropanoic acid
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Overview
Description
2-Bromo-3-hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H9BrO3. It is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-hydroxy-3-phenylpropanoic acid typically involves the bromination of 3-hydroxy-3-phenylpropanoic acid. One common method includes the reaction of 3-hydroxy-3-phenylpropanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxy-3-phenylpropanoic acid.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group, forming 2-bromo-3-oxo-3-phenylpropanoic acid.
Reduction Reactions: The compound can be reduced to 2-bromo-3-hydroxy-3-phenylpropanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- 3-Hydroxy-3-phenylpropanoic acid
- 2-Bromo-3-oxo-3-phenylpropanoic acid
- 2-Bromo-3-hydroxy-3-phenylpropanol
Scientific Research Applications
2-Bromo-3-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-Bromo-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
3-Phenylpropanoic Acid: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Bromo-3-phenylpropanoic Acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-3-phenylpropanoic Acid: Similar structure but lacks the bromine atom, influencing its chemical behavior
Uniqueness: 2-Bromo-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications .
Properties
CAS No. |
34882-18-3 |
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Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,12,13) |
InChI Key |
PNZTVDQYHQRHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)Br)O |
Origin of Product |
United States |
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